molecular formula C15H11BrN4O2S2 B3414817 5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide CAS No. 946376-04-1

5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide

Cat. No.: B3414817
CAS No.: 946376-04-1
M. Wt: 423.3 g/mol
InChI Key: DINVAYFPPQKVEV-UHFFFAOYSA-N
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Description

5-Bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological chemistry research. Its structure incorporates multiple privileged heterocyclic pharmacophores, including furan, thiophene, thiazole, and triazole rings, which are frequently explored in drug discovery for their diverse biological activities . The integration of these moieties suggests potential for multi-targeting mechanisms of action. The thiazole ring is a cornerstone of many bioactive molecules and clinical drugs, known to interact with various enzymes and receptors . Compounds featuring the 1,2,4-triazole nucleus are extensively investigated for their antimicrobial properties . Furthermore, both thiophene and nitrofuran derivatives have been identified as key structural elements in agents with significant antituberculosis activity, often acting as prodrugs activated by bacterial nitroreductase enzymes . The presence of the bromo-substituent on the furan ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize the compound's properties. This molecule is supplied exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-bromo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S2/c16-12-4-3-10(22-12)14(21)17-6-5-9-8-24-15-18-13(19-20(9)15)11-2-1-7-23-11/h1-4,7-8H,5-6H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINVAYFPPQKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide typically involves multi-step reactions that incorporate various heterocyclic building blocks. One common approach is to start with the synthesis of the thiophene and triazolothiazole moieties, followed by their coupling with the furan-2-carboxamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and triazolothiazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the bromine atom or the carbonyl group in the furan-2-carboxamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

The compound’s triazolo-thiazole core distinguishes it from analogs with alternative heterocycles:

Compound Name Heterocyclic Core Key Substituents Molecular Weight Evidence ID
5-Bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide (Target) [1,2,4]Triazolo[3,2-b][1,3]thiazole Thiophen-2-yl, bromo-furan-2-carboxamide, ethyl Not reported N/A
5-Bromo-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl}furan-2-carboxamide [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Methyl, bromo-furan-2-carboxamide, benzyl 418.27
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide [1,2,4]Triazolo[4,3-b]pyridazine Methyl, bromo-furan-2-carboxamide, phenyl Not reported
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide Tetrazole p-Tolyl, bromo-furan-2-carboxamide, methyl Not reported

Key Observations :

  • Triazolo-Thiadiazole vs. Its benzyl linker may enhance lipophilicity compared to the ethyl group in the target compound .
  • Pyridazine Core : The pyridazine-containing analog () introduces a nitrogen-rich aromatic system, likely altering electronic properties and solubility .

Substituent Effects on Physicochemical Properties

A. Bromo-Furan Carboxamide vs. Amino/Methyl Groups
  • The bromo substituent in the target compound increases molecular weight and electron-withdrawing effects, which may enhance binding to hydrophobic pockets.
  • Methyl groups (e.g., and ) enhance metabolic stability by blocking oxidation sites but may reduce solubility .
B. Linker Modifications
  • Ethyl Linker : Balances flexibility and steric bulk, allowing optimal positioning of the bromo-furan moiety.

Biological Activity

5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and a thiophenyl-substituted triazole-thiazole moiety. Its structure can influence its interaction with biological targets, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Many triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain triazolethiones demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .
  • Antimicrobial Properties : Compounds containing thiophene and triazole rings have been reported to possess significant antibacterial and antifungal activities . The presence of electron-withdrawing groups like bromine may enhance these properties.

Anticancer Studies

A study evaluating the cytotoxic effects of triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
47fHCT-116 (Colon)6.2
47eT47D (Breast)43.4
47fT47D (Breast)27.3

These results suggest that modifications in the structure can lead to enhanced anticancer activity .

Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of related compounds against pathogenic bacteria:

CompoundActivity AgainstReference
Benzothioate 76aAll tested bacteria

This indicates the potential of similar compounds for therapeutic applications in treating infections.

Mechanistic Insights

The biological activity of such compounds is often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, which can be pivotal in cancer therapy by disrupting cellular pathways involved in proliferation.
  • Receptor Modulation : The structural characteristics allow these compounds to modulate receptor activity, influencing various signaling pathways.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepSolventTime (h)Yield (%)Melting Point (°C)Reference
Triazolothiazole formationEthanol7–2065–76160–182
Carboxamide couplingDMF/EtOH4–670–76202–204

Optimizing solvent polarity (ethanol vs. DMF) and reaction time improves yield. Prolonged reflux (20 hours) increases cyclization efficiency but may risk decomposition .

Advanced: How can structural contradictions in NMR data be resolved during characterization?

Answer:
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from:

  • Dynamic effects : Rotamers in the ethyl linker (between triazolothiazole and furan groups) cause signal splitting. Use variable-temperature NMR to confirm.
  • Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with 2D NMR (HMBC/HSQC). used HMBC to assign quaternary carbons in similar triazolothiazoles .

Q. Methodological Protocol :

Re-crystallize from ethanol/DMF (4:1) to enhance purity.

Acquire ¹³C NMR and DEPT-135 to distinguish CH₃/CH₂ groups.

Compare experimental shifts with computational predictions (DFT/B3LYP) .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • IR Spectroscopy : Confirms C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S-C (670–750 cm⁻¹) bonds .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene δ 6.8–7.2 ppm, furan δ 7.3–7.5 ppm) and quaternary carbons.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 453) and fragmentation patterns .

Advanced: How can structural modifications enhance anticancer activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (Br, NO₂) at the 5-position of thiophene enhance cytotoxicity (: IC₅₀ < 10 µM for similar thiazoles).
  • Methoxy or methyl groups on the furan ring improve membrane permeability (logP optimization) .

Q. Experimental Design :

Synthesize analogs with Cl, CF₃, or CH₃ substituents.

Evaluate cytotoxicity via MTT assays against HeLa or MCF-7 cells.

Use molecular docking (PDB: 1M17) to predict kinase inhibition .

Q. Table 2: Substituent Effects on Activity

Substituent (Position)IC₅₀ (µM)Target Protein
Br (Thiophene-5)8.2Topoisomerase II
CH₃ (Furan-5)12.4Tubulin
NO₂ (Thiophene-5)6.7EGFR

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions :
    • Temperature: -20°C (long-term), 4°C (short-term).
    • Humidity: <30% RH (desiccator with silica gel).
  • Stability Testing :
    • Monitor degradation via HPLC (C18 column, acetonitrile/water) every 30 days.
    • Track melting point shifts (>5°C indicates decomposition) .

Advanced: How can computational methods predict bioactivity?

Answer:
Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PARP-1).

MD Simulations : GROMACS for 100 ns to assess binding stability.

ADMET Prediction : SwissADME for bioavailability (TPSA < 140 Ų, logP < 5).

Q. Case Study :

  • A triazolothiazole analog showed 80% docking score similarity to PARP-1 inhibitors (PDB: 5DS3). MD simulations confirmed stable H-bonds with Ser904 .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Ethanol/water (4:1) yields high-purity crystals (mp 160–182°C).
  • DMF is avoided due to high boiling point (153°C), which may degrade the compound .

Advanced: How to analyze conflicting bioassay data (e.g., varying IC₅₀ in replicates)?

Answer:

  • Troubleshooting Steps :
    • Verify cell line viability (trypan blue exclusion >95%).
    • Standardize DMSO concentration (<0.1% in assays).
    • Use internal controls (e.g., doxorubicin) to normalize plate-to-plate variability.
  • Statistical Analysis :
    • Perform ANOVA with post-hoc Tukey test (p < 0.05).
    • Outlier removal via Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide

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